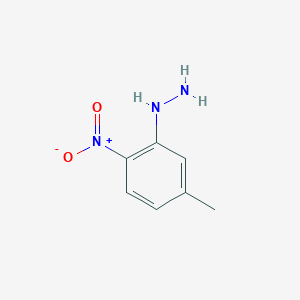

(R)-2-(Methylamino)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is likely to be a derivative of propan-1-ol, which is a primary alcohol. Its structure suggests that it has a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a propane backbone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or reduction reactions .Molecular Structure Analysis

The molecular structure of this compound would be expected to have a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a propane backbone .Chemical Reactions Analysis

As an alcohol, this compound would be expected to undergo reactions typical of alcohols, such as oxidation and substitution . The presence of the amino group could also facilitate reactions such as condensation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other primary alcohols and amines . It would likely be a polar molecule due to the presence of the hydroxyl and amino groups.Scientific Research Applications

Synthesis of Anti-Depressants

(R)-2-(Methylamino)propan-1-ol hydrochloride is used as an important intermediate in the synthesis of anti-depressants, such as R-Duloxetine. Different synthesis methods based on starting materials like acetylthiophene, thiophene, and thiophenecarboxaldehyde have been explored, and the development of synthesis technology for this compound is ongoing (吴佳佳 et al., 2017).

Structural and Computational Studies

X-ray structures and computational studies of various cathinones, including compounds structurally related to (R)-2-(Methylamino)propan-1-ol hydrochloride, have been conducted. These studies provide insights into the molecular structure and properties of these compounds (J. Nycz et al., 2011).

Asymmetric Hydrogenation in Chemistry

In the field of chemistry, (R)-2-(Methylamino)propan-1-ol hydrochloride is involved in the asymmetric transfer hydrogenation of ketones, using ruthenium(II) complexes. This results in the efficient production of (S)-enriched alcohols, a process significant in pharmaceutical and chemical synthesis (J. Takehara et al., 1996).

Pharmaceutical Applications

The compound has been used in the synthesis of various pharmaceuticals, like PF-04455242, a high-affinity antagonist selective for κ-opioid receptors. This illustrates its role in the development of novel drugs targeting specific receptor pathways (S. Grimwood et al., 2011).

Catalysis Research

(R)-2-(Methylamino)propan-1-ol hydrochloride is also involved in catalysis research, such as the hydrocarbonylation of prop-2-en-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol. This research contributes to the understanding and development of catalytic processes in industrial chemistry (Michael C. Simpson et al., 1996).

Inorganic Chemistry

In inorganic chemistry, the compound finds applications in the synthesis of zinc complexes with new binucleating ligands. These complexes have been studied for their potential in hydrolyzing tris(p-nitrophenyl)phosphate, showing the role of (R)-2-(Methylamino)propan-1-ol hydrochloride in the development of new inorganic compounds (K. Mochizuki et al., 2009).

properties

IUPAC Name |

(2R)-2-(methylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLYDAGNAVKVBZ-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Methylamino)propan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2402169.png)

![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2402172.png)

![6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2402176.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2402177.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)